N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a fused anthracene ring system with an isoxazole and carboxamide group attached, making it a novel and intriguing subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be achieved through several methods, including the Hantzsch reaction, Friedel-Crafts acylation, and multicomponent reactions. One common method involves reacting anthranilic acid, acetylacetone, and hydroxylamine to obtain the desired compound. The reaction conditions typically include the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with temperatures ranging from 287-290°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and employing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS), is essential for characterizing the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted anthracene or isoxazole derivatives .
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used in studies involving C-H bond functionalization and metal-catalyzed reactions due to its N,O-bidentate directing group.
Medicine: Research is ongoing to explore its efficacy in cancer treatment and its role as an antimicrobial agent.
Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its potential anti-tumor activity is believed to result from its ability to induce apoptosis in cancer cells by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares a similar anthracene core but differs in the substituents attached to the ring system.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another derivative with a chloroacetamide group, known for its antimicrobial properties.
N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas: These compounds feature a thiourea group and are studied for their biological activities.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of an anthracene ring, isoxazole, and carboxamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H16N2O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H16N2O4/c1-14-20(22(27-31-14)15-8-3-2-4-9-15)25(30)26-19-13-7-12-18-21(19)24(29)17-11-6-5-10-16(17)23(18)28/h2-13H,1H3,(H,26,30) |
InChI Key |
MZWQTVQCPYPKIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.